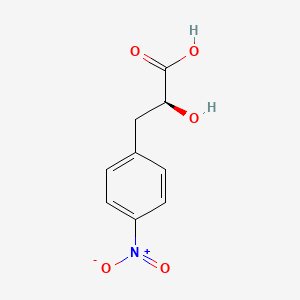

(S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid

Description

(S)-2-Hydroxy-3-(4-nitrophenyl)propanoic acid is a chiral hydroxy acid characterized by a nitro-substituted phenyl group at the β-position and a hydroxyl group at the α-carbon. This compound is synthesized via microbial transformation of 4-nitro-L-phenylalanine using Klebsiella sp. CK6, yielding phenyllactic acid-type metabolites . Key spectroscopic data include:

- ¹H-NMR (CD₃OD): δ 8.15 (d, 2H, J = 7.8 Hz, Ar), 7.51 (d, 2H, J = 7.8 Hz, Ar), 4.37 (m, 1H, 2-H), 3.56 (m, 1H, 3-Ha), 3.03 (m, 1H, 3-Hb)

- ESI-MS (negative): m/z 210 [M−H]⁻ .

The nitro group confers electron-withdrawing properties, influencing acidity (pKa ~2.5–3.0 for the carboxylic acid group) and reactivity. Its stereochemistry (S-configuration) is critical for biological interactions, such as enzyme binding or transport inhibition .

Properties

IUPAC Name |

(2S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,11H,5H2,(H,12,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHYZGPSJIUDDU-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and glycine.

Aldol Condensation: The initial step involves an aldol condensation reaction between 4-nitrobenzaldehyde and glycine under basic conditions to form an intermediate.

Reduction: The intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like halides or amines under basic or acidic conditions.

Major Products

Oxidation: Formation of 2-oxo-3-(4-nitrophenyl)propanoic acid.

Reduction: Formation of (S)-2-hydroxy-3-(4-aminophenyl)propanoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of (S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrophenyl groups play crucial roles in binding to these targets, leading to inhibition or activation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Variations on the Phenyl Ring

(a) Nitro vs. Hydroxy Substituents

Key Findings :

- The nitro group enhances electrophilicity, making this compound more reactive in nucleophilic substitution reactions compared to its hydroxy-substituted analog .

- The phenolic -OH in (S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid contributes to antioxidant activity, as observed in plant defense responses .

(b) Nitro Positional Isomerism

Key Findings :

- Para-nitro substitution in this compound results in stronger hydrogen-bonding interactions in crystal lattices compared to meta-nitro analogs .

- Meta-nitro derivatives like (S)-2-amino-3-(3-nitrophenyl)propanoic acid exhibit reduced binding affinity to LAT1 transporters compared to para-nitro variants .

Backbone Modifications

(a) Hydroxy vs. Amino Groups

Key Findings :

Stereochemical and Crystallographic Differences

- (S)-2-Hydroxy-3-phenyloxypropanoic acid: Forms synthon-catemer C11(4):13 in crystal lattices, stabilized by intermolecular hydrogen bonds between hydroxyl and carboxyl groups .

- This compound: The nitro group disrupts hydrogen-bonding networks, leading to less dense crystal packing compared to non-nitro analogs .

Biological Activity

(S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid, a compound with a chiral center, has garnered attention for its diverse biological activities. This article explores its potential therapeutic roles, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features:

- A hydroxyl group (-OH)

- A nitrophenyl group (-NO2)

- A carboxylic acid group (-COOH)

These functional groups contribute to its biological activity by influencing interactions with enzymes and receptors.

1. Anti-inflammatory Properties

Research indicates that this compound may function as an anti-inflammatory agent. It has been studied for its ability to modulate metabolic pathways and inhibit inflammatory processes, making it a candidate for treating chronic inflammatory diseases like Crohn's disease and ulcerative colitis .

2. Enzyme Inhibition

The compound has shown potential in inhibiting specific enzymes, particularly those involved in metabolic pathways. The presence of the nitrophenyl group enhances its interaction with biological targets, suggesting that it may effectively inhibit enzymatic activity related to inflammation and metabolism.

3. Anticancer Activity

This compound is being investigated for its anticancer properties. It interacts with Peroxisome Proliferator-Activated Receptors (PPARs) and Epidermal Growth Factor Receptors (EGFRs), which are crucial in the regulation of cancer cell proliferation and survival . Its application in cancer therapy has been highlighted in various studies focusing on tumors expressing these receptors.

The mechanism of action involves:

- Binding to Receptors : The compound binds to specific receptors or enzymes, leading to inhibition or modulation of biochemical pathways.

- Formation of Reactive Intermediates : The nitro group can undergo reduction, forming reactive intermediates that interact with proteins, potentially altering their function.

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biomolecules, affecting their structural integrity and functionality.

Case Studies

- Anti-inflammatory Effects : A study demonstrated that this compound reduced pro-inflammatory cytokine production in vitro, indicating its potential use in treating inflammatory diseases.

- Anticancer Studies : Preclinical trials showed that this compound inhibited the growth of cancer cells expressing PPAR and EGFR, suggesting a novel therapeutic pathway for cancer treatment .

Table 1: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.